4-(2-Amino-1-phenylpropoxy)oxane hydrochloride
Overview
Description
Preparation Methods
The synthesis of 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride typically involves the reaction of 2-amino-1-phenylpropanol with oxane in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
4-(2-Amino-1-phenylpropoxy)oxane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Hydrolysis: Hydrolysis reactions can occur in the presence of water or aqueous acids, breaking down the compound into its constituent parts.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(2-Amino-1-phenylpropoxy)oxane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in pharmaceutical testing and chemical analysis.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Industry: The compound is used in the synthesis of various chemical intermediates and active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 4-(2-Amino-1-phenylpropoxy)oxane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-(2-Amino-1-phenylpropoxy)oxane hydrochloride can be compared with other similar compounds, such as:
- 2-(2-Amino-1-phenylpropoxy)ethanol hydrochloride
- 3-(2-Amino-1-phenylpropoxy)propane hydrochloride
- 4-(2-Amino-1-phenylpropoxy)butane hydrochloride
These compounds share similar structural features but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct reactivity and functionality .
Properties
IUPAC Name |
1-(oxan-4-yloxy)-1-phenylpropan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-11(15)14(12-5-3-2-4-6-12)17-13-7-9-16-10-8-13;/h2-6,11,13-14H,7-10,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWOSOHQWVLCAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)OC2CCOCC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423031-70-2 | |
Record name | Benzeneethanamine, α-methyl-β-[(tetrahydro-2H-pyran-4-yl)oxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1423031-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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